Welcome to the BenchChem Online Store!
molecular formula C8H20N4 B123705 1,4,7,10-Tetraazacyclododecane CAS No. 294-90-6

1,4,7,10-Tetraazacyclododecane

Cat. No. B123705
M. Wt: 172.27 g/mol
InChI Key: QBPPRVHXOZRESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05650133

Procedure details

To a suspension of tetraaza-12-crown-4 tetrahydrochloride (66.6 g, 0.209 mol, Parish, Inc.) in chloroform (2 L), was bubbled NH3 (g) through a gas dispersion tube for 1 hour. The solution was allowed to stir overnight and the white solid was filtered off and washed with CHCl3 (4×100 mL). The combined filtrate was concentrated in vacuo to a white solid which was washed with diethyl ether (4×50 mL) and dried under vacuum at ambient temperature. A second crop of the free base was isolated from the ether washes to give a combined yield of 35.1 g (97.5%). 1H NMR (CDCl3): δ 2.32 (s, 4 H), 2.70 (s, 16 H).
Name
tetraaza-12-crown-4 tetrahydrochloride
Quantity
66.6 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[NH:12][CH2:11][CH2:10][NH:9][CH2:8][CH2:7][NH:6][CH2:5][CH2:4][NH:3][CH2:2]1.Cl.Cl.Cl.Cl>C(Cl)(Cl)Cl>[NH:3]1[CH2:4][CH2:5][NH:6][CH2:7][CH2:8][NH:9][CH2:10][CH2:11][NH:12][CH2:1][CH2:2]1 |f:0.1.2.3.4|

Inputs

Step One
Name
tetraaza-12-crown-4 tetrahydrochloride
Quantity
66.6 g
Type
reactant
Smiles
C1CNCCNCCNCCN1.Cl.Cl.Cl.Cl
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled NH3 (g) through a gas dispersion tube for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the white solid was filtered off
WASH
Type
WASH
Details
washed with CHCl3 (4×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated in vacuo to a white solid which
WASH
Type
WASH
Details
was washed with diethyl ether (4×50 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at ambient temperature
CUSTOM
Type
CUSTOM
Details
A second crop of the free base was isolated from the ether
CUSTOM
Type
CUSTOM
Details
to give a combined yield of 35.1 g (97.5%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1CCNCCNCCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.